molecular formula C21H22ClN3O4S2 B3410540 2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 897487-69-3

2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No. B3410540
CAS RN: 897487-69-3
M. Wt: 480 g/mol
InChI Key: KREQYJUEPQCSBB-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a piperazine ring, a benzothiazole ring, and a sulfonyl group. These functional groups suggest that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms, could impart some rigidity to the molecule. The sulfonyl group could participate in hydrogen bonding, and the benzothiazole ring could contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase the compound’s solubility in water, while the benzothiazole ring could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Pharmaceutical Research

This compound is related to Cetirizine , a well-known antihistamine used for the treatment of allergies, hay fever, angioedema, and urticaria . It’s possible that this compound could have similar properties and could be used in the development of new antihistamine drugs.

Quality Control in Pharma Laboratories

As a pharmaceutical secondary standard, this compound provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards . It can be used in quality control during the production of pharmaceuticals.

Dopamine D4 Receptor Research

The structure of this compound suggests that it could be a high-affinity and selective dopamine D4 receptor ligand . This means it could be used in research into diseases such as Parkinson’s and schizophrenia, which are thought to involve dopamine receptors.

Development of New Therapeutic Candidates

The compound could be used in the synthesis of new therapeutic candidates. For example, modifications to its amide bond or alkyl chain could lead to the development of new drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, the study of its reactions, the determination of its physical and chemical properties, and the investigation of its biological activities .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S2/c1-14-3-8-17(29-2)19-20(14)30-21(23-19)25-11-9-24(10-12-25)18(26)13-31(27,28)16-6-4-15(22)5-7-16/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREQYJUEPQCSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole
Reactant of Route 2
2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole
Reactant of Route 3
2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole

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